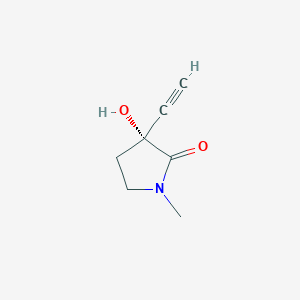
8-Hydroxyquinoline-4-carbaldehyde
Vue d'ensemble
Description
8-Hydroxyquinoline-4-carbaldehyde is an organic compound derived from the heterocyclic quinoline. It is a colorless solid that plays a significant role in various chemical and biological applications. This compound is known for its ability to form chelate complexes with metal ions, making it valuable in analytical chemistry and other scientific fields .
Synthetic Routes and Reaction Conditions:
Skraup Synthesis: This classical method involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline-4-carboxylic acid.
Reduction: The compound can be reduced to 8-hydroxyquinoline-4-methanol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 8-Hydroxyquinoline-4-methanol.
Substitution: Various substituted quinoline derivatives.
Mécanisme D'action
Target of Action
8-Hydroxyquinoline-4-carbaldehyde, like other 8-Hydroxyquinoline derivatives, is a privileged structure that can bind to a diverse range of targets with high affinities . These compounds have been explored for their broad-ranging biological effects . .
Mode of Action
It’s known that 8-hydroxyquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Biochemical Pathways
For instance, some derivatives have been found to mediate cancer cell death through the intrinsic pathway, involving the elevation of caspase-3 and caspase-8 activities .
Result of Action
It’s known that 8-hydroxyquinoline derivatives can exhibit various biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
It’s known that the synthesis and functionalization of quinoline derivatives, including 8-hydroxyquinoline derivatives, can be influenced by various factors, including the reaction environment .
Analyse Biochimique
Biochemical Properties
8-Hydroxyquinoline-4-carbaldehyde is a monoprotic bidentate chelating agent . It forms four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This ability to bind with various metal ions allows it to interact with different enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. For instance, it has shown cytotoxic potentials toward human carcinoma cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. Its ability to form complexes with various metal ions suggests that it may exert its effects at the molecular level through these interactions . These could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, compounds containing the 8-Hydroxyquinoline moiety have shown therapeutic value and could act as potential building blocks for various pharmacologically active scaffolds
Metabolic Pathways
Given its ability to form complexes with various metal ions, it may interact with enzymes or cofactors involved in various metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its ability to form complexes with various metal ions
Applications De Recherche Scientifique
8-Hydroxyquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the formyl group at the 4-position.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of a chlorine atom.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with different chelating and biological properties.
Uniqueness: 8-Hydroxyquinoline-4-carbaldehyde is unique due to the presence of the formyl group at the 4-position, which allows for additional chemical modifications and enhances its reactivity in various chemical reactions .
Propriétés
IUPAC Name |
8-hydroxyquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-4-5-11-10-8(7)2-1-3-9(10)13/h1-6,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVEJVKZRJJQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294039 | |
| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14510-07-7 | |
| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14510-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-4-quinolinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B3103760.png)











